4-(2-Bromophenyl)-2-methyl-1-butene
Description
Contextualization of Brominated Alkenes in Synthetic Methodologies
Brominated alkenes are a class of organic compounds that play a crucial role in synthetic organic chemistry. The presence of a bromine atom, a good leaving group, on an alkene scaffold allows for a wide array of chemical transformations. These compounds are particularly valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Reactions such as the Heck, Suzuki, and Sonogashira couplings often utilize brominated alkenes as electrophilic partners. organic-chemistry.orgthieme-connect.denih.gov The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The Suzuki reaction couples an organoboron compound with an organohalide, while the Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. These methodologies have become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.
Significance of the 4-(2-Bromophenyl)-2-methyl-1-butene Scaffold in Research
The significance of the this compound scaffold lies in its bifunctional nature. The molecule possesses two reactive sites: the aryl bromide and the terminal alkene. This dual reactivity opens up possibilities for sequential or tandem reactions, allowing for the rapid construction of complex molecular frameworks from a single starting material.
One of the most promising applications of this scaffold is in intramolecular cyclization reactions. The proximity of the terminal alkene to the brominated phenyl ring allows for palladium-catalyzed intramolecular cyclization, leading to the formation of substituted dihydronaphthalene derivatives. These carbocyclic structures are prevalent in many biologically active compounds and natural products. Research into similar systems, such as the palladium-catalyzed intramolecular carbocyclization of dienallenes, highlights the power of this approach for constructing six-membered rings with high stereoselectivity. nih.gov
Overview of Key Research Domains for this compound
The unique structural attributes of this compound make it a valuable tool in several key research domains within organic synthesis:
Palladium-Catalyzed Intramolecular Cyclization: The primary area of interest for this compound is its use as a precursor for the synthesis of substituted dihydronaphthalenes and other fused ring systems via intramolecular Heck-type reactions. The reaction proceeds through oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination or other termination steps. Studies on related systems have demonstrated the feasibility of such cyclizations to form five- and six-membered rings. nih.gov
Synthesis of Complex Carbocycles: The products of these cyclization reactions, such as 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene derivatives, serve as important building blocks for the synthesis of more complex molecules. The tetrahydronaphthalene core is a common motif in natural products and pharmacologically active compounds.
Methodology Development: this compound can be employed as a model substrate in the development of new catalytic systems and synthetic methodologies for intramolecular cyclizations and other palladium-catalyzed transformations. The efficiency and selectivity of new catalysts and reaction conditions can be evaluated using this well-defined system.
While direct and extensive research publications solely focused on this compound are not abundant in readily accessible literature, its structural motifs and potential for intramolecular cyclization place it at the heart of modern synthetic strategies for the construction of complex cyclic systems. The principles governing its reactivity are well-established within the broader context of palladium-catalyzed reactions of brominated alkenes, suggesting a fertile ground for future investigations and applications.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPGVKOKLIVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563972 | |
| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130955-17-8 | |
| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Bromophenyl)-2-methyl-1-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 2 Bromophenyl 2 Methyl 1 Butene
Direct Synthetic Routes to 4-(2-Bromophenyl)-2-methyl-1-butene
Direct synthetic routes to this compound focus on constructing the molecule in a single or a few straightforward steps. These methods primarily involve forming the carbon-carbon bond between the aromatic ring and the butene chain or creating the double bond of the butene moiety.
Alkylation and Arylation Strategies
One plausible direct approach is the electrophilic bromination of a pre-formed 2-methyl-1-butene-substituted phenyl precursor. This involves introducing a bromine atom at the ortho position of the phenyl ring using a brominating agent like bromine (Br₂) in an aqueous or solvent-free environment. The success of this strategy hinges on the regioselectivity of the bromination, aiming for the ortho position relative to the existing alkyl substituent. The activating or deactivating nature of the substituent group on the benzene (B151609) ring directs the incoming electrophile to specific positions. libretexts.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, could unite an organoboron compound, such as a boronic acid or ester derived from 2-methyl-1-butene (B49056), with 1,2-dibromobenzene. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction is known for its modularity and precise bond formation. libretexts.org Similarly, the Heck reaction offers a pathway by coupling an aryl halide (1-bromo-2-iodobenzene) with 2-methyl-1-butene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The Heck reaction is particularly noted for its excellent trans selectivity in many cases. organic-chemistry.org
Olefination Approaches
Olefination reactions provide another direct avenue to synthesize this compound by constructing the double bond. The Wittig reaction is a premier method for alkene synthesis, reacting a carbonyl compound with a phosphorus ylide. mnstate.edumasterorganicchemistry.comwikipedia.org In this context, 2-bromobenzylaldehyde could be reacted with a phosphorus ylide derived from isobutyl bromide. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edulibretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion and often favors the formation of (E)-alkenes. tcichemicals.com This method could also be employed starting from 2-bromobenzaldehyde. Another related method is the Peterson olefination, which uses α-silyl carbanions and allows for stereochemical control of the resulting alkene based on the workup conditions (acidic or basic). tcichemicals.com
Precursor Design and Derivatization for this compound Synthesis
The synthesis of this compound can also be approached by first synthesizing key precursors that are then coupled or modified to yield the final product.
Utilization of Bromobenzaldehydes and Related Aromatics
2-Bromobenzaldehyde and its derivatives are crucial starting materials. For instance, 2-bromobenzyl bromide can be a precursor for forming a Grignard reagent, which can then react with an appropriate electrophile to build the butene chain. The synthesis of ortho-bromo aromatic compounds can sometimes be achieved with high specificity by using blocking groups to direct the bromination. researchgate.net For example, a bulky group can be introduced to the aromatic ring to shield the para position, forcing bromination to occur at the ortho position, after which the blocking group is removed. researchgate.net
Incorporation of Butene-Derived Intermediates
The butene fragment can be introduced through various intermediates. For example, 3-methyl-1-butene (B165623) can serve as a starting material for creating more complex building blocks. chegg.comchegg.com One could envision the hydroboration-oxidation of 3-methyl-1-butene to produce an organoborane that can then be used in a Suzuki coupling reaction. libretexts.org Alternatively, butene-derived halides can be used in Grignard or other organometallic reactions. The synthesis of n-butenes can be achieved through the dimethyl ether-to-olefin (DTO) reaction over specific zeolite catalysts. mdpi.commdpi.com
Strategic Considerations in Reaction Conditions and Catalysis for this compound Synthesis
The success of any synthetic route to this compound is highly dependent on the careful selection of reaction conditions and catalysts.
For transition metal-catalyzed reactions like the Suzuki and Heck couplings, the choice of the palladium catalyst and ligands is critical. For instance, bulky, electron-rich phosphine (B1218219) ligands can improve the reactivity of aryl chlorides in Suzuki couplings. libretexts.org In some cases, ligand-free palladium catalysts have shown high efficiency. researchgate.net The base used in these reactions also plays a crucial role, with common choices including sodium carbonate, potassium phosphate (B84403), and various amines. libretexts.orgorganic-chemistry.org
In olefination reactions, the choice of base for generating the ylide in a Wittig reaction is important. Strong bases like butyllithium (B86547) are often required. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.orgorganic-chemistry.org
The solvent can also have a significant impact. While many organic reactions are performed in organic solvents like THF or DMF, there is a growing interest in using greener solvents like water, especially for reactions like the Heck and Suzuki couplings. libretexts.orgorganic-chemistry.org Temperature is another key parameter that needs to be optimized to ensure good reaction rates while minimizing side reactions.
Table of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Efficiently catalyzes the cross-coupling of organoboranes with aryl halides. researchgate.net |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃) | Stabilize the palladium catalyst and influence its reactivity and selectivity. organic-chemistry.org |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron compound for transmetalation. organic-chemistry.orgresearchgate.net |
| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate and selectivity. libretexts.orgorganic-chemistry.org |
| Temperature | Room temperature to reflux | Depends on the reactivity of the substrates and catalyst system. organic-chemistry.org |
Elucidating the Chemical Reactivity and Transformative Potential of 4 2 Bromophenyl 2 Methyl 1 Butene
Electrophilic and Nucleophilic Reactions of the 4-(2-Bromophenyl)-2-methyl-1-butene Moiety
The unique structure of this compound features two key reactive sites: the electron-rich carbon-carbon double bond (olefin) and the carbon-bromine bond on the aromatic ring. This duality allows for a range of chemical transformations, including electrophilic additions to the alkene and nucleophilic substitutions at the aryl halide position.
Electrophilic Additions to the Olefinic Bond
The 2-methyl-1-butene (B49056) portion of the molecule is susceptible to electrophilic attack due to the high electron density of the π-bond. libretexts.org These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org
The addition of an electrophile (E+) to the double bond follows Markovnikov's rule. The electrophile will add to the less substituted carbon of the double bond (C1), leading to the formation of the more stable tertiary carbocation at the C2 position. This intermediate is stabilized by the inductive effect of the three alkyl groups attached to the positively charged carbon. A subsequent attack by a nucleophile (Nu-) on this carbocation yields the final addition product. libretexts.orgpearson.com
A representative electrophilic addition reaction is the hydrohalogenation with an acid like hydrogen bromide (HBr). The π electrons of the alkene attack the hydrogen of HBr. libretexts.org This forms a new carbon-hydrogen bond on the terminal carbon and a tertiary carbocation on the internal carbon. The bromide ion then acts as a nucleophile, attacking the carbocation to form 2-bromo-4-(2-bromophenyl)-2-methylbutane. libretexts.org
The general mechanism is as follows:
Step 1: The alkene's π-bond attacks the electrophile (e.g., H⁺ from HBr), forming a bond with the C1 carbon and generating a tertiary carbocation at the C2 position. libretexts.org
Step 2: The nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the final product. libretexts.org
The regioselectivity of this reaction is high due to the significant stability difference between the tertiary carbocation and the alternative primary carbocation that would be formed if the electrophile added to the C2 carbon. vaia.com
| Reaction | Reagents | Major Product |
| Hydrohalogenation | HBr | 2-Bromo-4-(2-bromophenyl)-2-methylbutane |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 4-(2-Bromophenyl)-2-methyl-2-butanol |
| Halogenation | Br₂, CH₂Cl₂ | 1,2-Dibromo-4-(2-bromophenyl)-2-methylbutane |
Nucleophilic Substitution at the Aryl Bromide Center
The aryl bromide portion of this compound is generally resistant to classic nucleophilic substitution reactions like the SN2 mechanism, which is common for alkyl halides. masterorganicchemistry.comlibretexts.org This is due to the increased electron density of the benzene (B151609) ring, which repels approaching nucleophiles, and the strength of the sp² carbon-bromine bond compared to an sp³ carbon-halogen bond.
However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring either the presence of strong electron-withdrawing groups ortho or para to the leaving group, or harsh reaction conditions (high temperature and pressure). In the case of this compound, the butene substituent is not strongly activating or deactivating, making SNAr challenging.
More practical methods for modifying the aryl bromide center involve transition metal-catalyzed cross-coupling reactions, which are discussed in section 3.3. Nevertheless, direct substitution with very strong nucleophiles can be achieved. For example, reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849) could potentially lead to the formation of an aniline (B41778) derivative via a benzyne (B1209423) intermediate. Similarly, reaction with sodium hydroxide (B78521) at high temperatures can yield the corresponding phenol. libretexts.org
| Reaction Type | Conditions | Potential Product |
| Chichibabin-type | NaNH₂, liq. NH₃ | 2-(3-Methylbut-3-en-1-yl)aniline |
| Dow-type | 1. NaOH, 350°C, high pressure 2. H₃O⁺ | 2-(3-Methylbut-3-en-1-yl)phenol |
Radical-Mediated Transformations Involving this compound
Radical reactions offer alternative pathways for the functionalization of this compound, enabling transformations that are not accessible through ionic mechanisms. Both the olefin and the aryl bromide can participate in these processes.
Remote Radical Migration Pathways
Radical aryl migration involves the intramolecular translocation of an aryl group to a radical center. acs.orgnih.gov In a hypothetical scenario involving this compound, a radical could be generated elsewhere in the molecule or from an external source. If a radical is generated on the butyl chain, for instance, a 1,5-aryl migration from the bromine-bearing carbon to the radical center could occur through a spirocyclic intermediate. nih.gov
This type of transformation, often termed a radical cascade, can lead to complex skeletal rearrangements. For example, the addition of a radical initiator to the double bond could generate an alkyl radical. This radical could then, under appropriate conditions, trigger the migration of the bromophenyl group. acs.orgwarwick.ac.uk These reactions are powerful tools for building complex molecular architectures from simple precursors. nih.gov
Atom Transfer Radical Addition (ATRA) Processes
Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously across a double bond. nih.gov The olefinic part of this compound can serve as a substrate for ATRA reactions.
In a typical ATRA process, a radical initiator (often a transition metal complex) abstracts a halogen atom from an alkyl halide (the ATRA agent, e.g., bromotrichloromethane), generating a radical. researchgate.net This radical then adds to the double bond of the substrate. The resulting radical intermediate then abstracts a halogen atom from the catalyst, regenerating the active catalyst and forming the final product. mdpi.com
For this compound, the addition of the radical from the ATRA agent would likely occur at the terminal carbon (C1) to produce the more stable tertiary radical at C2. This radical would then be trapped by the halogen. Visible light-mediated photoredox catalysis has emerged as a mild and efficient way to conduct these transformations. acs.org
| ATRA Agent | Catalyst System (Example) | Product |
| CBrCl₃ | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Visible Light | 1,1,1,3-Tetrachloro-2-(2-(2-bromophenyl)ethyl)-2-methylpropane |
| Bromodifluoroacetamide | CoBr₂/dpp-benzene/Zn | N-(1-Bromo-4-(2-bromophenyl)-2-methylbutan-2-yl)-2,2-difluoroacetamide |
Catalytic Conversions of this compound
The aryl bromide functional group is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The most prominent example is the Suzuki-Miyaura cross-coupling reaction. In this process, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming new carbon-carbon bonds. For instance, reacting this compound with phenylboronic acid would yield 2-(3-methylbut-3-en-1-yl)-1,1'-biphenyl.
Other important catalytic conversions include:
Heck Reaction: Coupling with an alkene (e.g., styrene) to form a new, more complex alkene.
Sonogashira Coupling: Reaction with a terminal alkyne (e.g., phenylacetylene) to produce an aryl alkyne.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine (e.g., morpholine).
Stille Coupling: Reaction with an organostannane reagent.
These catalytic methods are characterized by their high functional group tolerance, allowing for the selective transformation of the aryl bromide without affecting the olefin part of the molecule, provided the reaction conditions are carefully chosen.
| Reaction Name | Coupling Partner | Catalyst (Example) | Product Example |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl |
| Heck Coupling | Styrene (B11656) | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-1-(3-Methylbut-3-en-1-yl)-2-styrylbenzene |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-Methylbut-3-en-1-yl)-2-(phenylethynyl)benzene |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2-(3-Methylbut-3-en-1-yl)phenyl)morpholine |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide in this compound opens the door to numerous palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com In the context of this compound, the aryl bromide can react with various boronic acids or their esters to generate more complex aryl structures.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com For instance, the use of Pd(PPh₃)₄ with a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent such as toluene (B28343) or 1,4-dioxane (B91453) is a common starting point for these reactions. mdpi.com
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(2-Biphenylyl)-2-methyl-1-butene |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-2-methyl-1-butene |
| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Methyl-4-(2-(naphthalen-2-yl)phenyl)-1-butene |
| 4 | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 2-Methyl-4-(2-vinylphenyl)-1-butene |
This table presents hypothetical reaction conditions and products based on established Suzuki-Miyaura coupling principles.
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and vinyl substituents at the 2-position of the phenyl ring of the starting material. nih.gov
The Heck reaction provides a method for the arylation of alkenes. In the case of this compound, an intramolecular Heck reaction is a plausible and synthetically valuable transformation. This reaction would involve the palladium-catalyzed coupling of the aryl bromide with the internal double bond of the butene chain. Such a cyclization would lead to the formation of a new ring system.
Successful intramolecular Heck reactions often depend on the specific substrate and reaction conditions, including the choice of palladium catalyst, ligand, and base. nih.gov The reaction can lead to the formation of congested quaternary carbon centers. nih.gov
Table 2: Potential Intramolecular Heck Reaction of this compound
| Catalyst System | Base | Solvent | Potential Product |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 3,3-Dimethyl-3,4-dihydronaphthalene |
| (Ph₃P)₄Pd | K₂CO₃ | DMF | 3,3-Dimethyl-3,4-dihydronaphthalene |
This table illustrates potential conditions and the likely product of an intramolecular Heck reaction.
The regioselectivity and stereoselectivity of the Heck reaction are important considerations, particularly in complex syntheses. nih.gov
Beyond the Suzuki-Miyaura and Heck reactions, the aryl bromide of this compound is amenable to other significant palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Coupling this compound with various terminal alkynes would introduce an alkynyl substituent at the 2-position of the phenyl ring. The reaction is typically carried out in the presence of an amine base. organic-chemistry.org
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amines at the 2-position of the phenyl ring of the starting material, leading to a variety of N-arylated products. wikipedia.orgbeilstein-journals.org
Table 3: Overview of Other Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Expected Product Type |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | 2-Alkynylphenyl derivative |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | 2-Aminophenyl derivative |
This table summarizes other important cross-coupling reactions applicable to this compound.
Hydrofunctionalization Reactions of the Butene Unit
The 2-methyl-1-butene portion of the molecule offers a reactive site for various addition reactions, particularly hydrofunctionalization, which involves the addition of a hydrogen atom and another functional group across the double bond.
Hydroboration-oxidation is a two-step reaction sequence that converts an alkene into an alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.comyale.edu This addition is typically regioselective, with the boron atom adding to the less substituted carbon of the alkene (anti-Markovnikov addition). masterorganicchemistry.comrit.edu The addition is also stereospecific, occurring in a syn fashion. masterorganicchemistry.commasterorganicchemistry.com
For this compound, hydroboration would be expected to yield an organoborane intermediate where the boron is attached to the terminal carbon of the butene chain. Subsequent oxidation of this intermediate, typically with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 4-(2-bromophenyl)-2-methyl-1-butanol. yale.edu The steric hindrance from the methyl group on the double bond would strongly favor the anti-Markovnikov product. rit.edu
Table 4: Predicted Outcome of Hydroboration-Oxidation
| Step | Reagents | Intermediate/Product | Key Feature |
| 1. Hydroboration | BH₃·THF | Tri(4-(2-bromophenyl)-2-methylbutyl)borane | Anti-Markovnikov, syn-addition |
| 2. Oxidation | H₂O₂, NaOH | 4-(2-Bromophenyl)-2-methyl-1-butanol | Formation of a primary alcohol |
Recent advancements in photoredox catalysis have enabled novel hydroalkylation reactions. nih.gov A visible-light-catalyzed hydroalkylation of an aryl-alkene like this compound could potentially be achieved using an alkyl iodide in the presence of a suitable photocatalyst. nih.gov
The proposed mechanism involves the photocatalyst absorbing light and promoting a halogen atom transfer from the alkyl iodide to generate an alkyl radical. This radical then adds to the alkene of the butene unit. The resulting radical intermediate can then undergo a radical-polar crossover pathway and subsequent protonation to yield the hydroalkylation product. nih.gov This method allows for the formation of new carbon-carbon bonds under mild conditions. nih.gov
Table 5: Hypothetical Photocatalytic Hydroalkylation
| Alkyl Iodide | Photocatalyst | Base | Expected Product |
| Cyclohexyl iodide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | NEt₃ | 1-(2-Bromophenyl)-3-cyclohexyl-3-methylbutane |
| tert-Butyl iodide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | NEt₃ | 1-(2-Bromophenyl)-3,4,4-trimethylpentane |
This table presents a hypothetical application of photocatalytic hydroalkylation based on published methodologies. nih.gov
Difunctionalization of the Alkene Moiety
The alkene functional group in this compound is a locus for a variety of difunctionalization reactions, allowing for the simultaneous introduction of two new functional groups across the double bond. These transformations are valuable for rapidly increasing molecular complexity and accessing a diverse range of chemical structures. Key examples of such reactions applicable to this substrate include aminohalogenation and atom transfer radical addition (ATRA).
Aminohalogenation:
Catalytic aminohalogenation enables the vicinal difunctionalization of alkenes with both an amine and a halogen. For substrates like this compound, which possesses a terminal alkene, these reactions can proceed with high regioselectivity. Depending on the catalytic system and reagents employed, both Markovnikov and anti-Markovnikov products can be accessed.
For instance, copper(I)-catalyzed aminobromination of styrenes and other electron-rich alkenes using N-bromosuccinimide (NBS) as the bromine source and tosylamine as the nitrogen source typically yields the Markovnikov addition product. acs.org This selectivity is consistent with a mechanism involving a bromonium ion intermediate. acs.org Conversely, radical-based mechanisms can lead to the anti-Markovnikov product. acs.org For example, a catalyst-free approach using p-toluenesulfonamide (B41071) (TsNH2) and NBS at elevated temperatures can favor the anti-Markovnikov aminobromination. Furthermore, photoinduced methods using N-chloro(fluorenone imine) can achieve vicinal aminochlorination without a catalyst. bohrium.com
Table 1: Representative Aminohalogenation Reactions of Alkenes
| Reaction Type | Catalyst/Reagents | Amine Source | Halogen Source | Regioselectivity | Ref |
|---|---|---|---|---|---|
| Aminobromination | Cu(I) | Tosylamine | NBS | Markovnikov | acs.org |
| Aminochlorination | SnCl₄ or BF₃·OEt₂ | Acetonitrile | N-bromoacetamide | Markovnikov | nih.gov |
| Aminochlorination | Selenide | Acetonitrile | NCS | Markovnikov | nih.gov |
| Aminochlorination | None (Photoinduced) | N-chloro(fluorenone imine) | N-chloro(fluorenone imine) | Internal | bohrium.com |
| Aminobromination | None | p-TsNHMe | NBS | Anti-Markovnikov | nih.gov |
NBS: N-bromosuccinimide; NCS: N-chlorosuccinimide; TsNHMe: N-methyl-p-toluenesulfonamide
Atom Transfer Radical Addition (ATRA):
ATRA serves as an atom-economical method for concurrently forming a carbon-carbon and a carbon-halogen bond. nih.gov This process is particularly effective for adding haloalkanes across an olefin. In the context of this compound, this reaction would involve the addition of a radical generated from a haloalkane to the double bond, followed by abstraction of a halogen atom to furnish the final product.
The reaction can be initiated using various methods, including transition metal catalysis or photoredox catalysis. For example, the use of a Fukuzumi photocatalyst, 9-mesityl-10-methylacridinium (B1239669) perchlorate, under blue LED irradiation can facilitate the ATRA of CBr₄ to styrenes in a three-component reaction. chemrxiv.org This highlights the potential for the trihaloalkyl-carbofunctionalization of the alkene moiety in this compound. chemrxiv.org
Photocatalytic Activation and Transformations
Visible-light photocatalysis has emerged as a powerful tool for activating organic molecules under mild conditions, and the alkene moiety within this compound is susceptible to such activation. This can lead to a variety of transformations, including cycloadditions and radical additions.
Photocatalytic Atom Transfer Radical Addition (ATRA):
As mentioned previously, ATRA is a potent tool for alkene functionalization. Photocatalytic methods offer a milder alternative to traditional radical initiation. nih.govnih.gov Ruthenium and iridium-based photosensitizers are commonly employed to catalyze the addition of haloalkanes to olefins. nih.govnih.gov For instance, Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ has been shown to be an effective photocatalyst for the ATRA of various halogenated compounds to terminal olefins, tolerating a wide range of functional groups. nih.gov The mechanism often involves the oxidative quenching of the excited photocatalyst by the haloalkane, generating a radical that adds to the alkene. nih.gov Organic photocatalysts, such as p-anisaldehyde, can also catalyze ATRA reactions through an energy transfer pathway.
Table 2: Examples of Photocatalytic ATRA Reactions with Olefins
| Photocatalyst | Radical Source | Light Source | Key Feature | Ref |
|---|---|---|---|---|
| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Haloalkanes, α-halocarbonyls | Visible Light | Broad scope, mild conditions | nih.gov |
| Ru-based complexes | Bromoacetonitrile, Bromotrichloromethane | Visible Light | Efficient for various olefins | nih.gov |
| 9-Mesityl-10-methylacridinium perchlorate | CBr₄ | Blue LED | Three-component radical cascade | chemrxiv.org |
| p-Anisaldehyde (Organocatalyst) | Haloalkanes | Fluorescent Light Bulb | Metal-free, mild conditions | researchgate.net |
Photocatalytic Cycloadditions:
The alkene in this compound can also participate in photocatalytic cycloaddition reactions. These reactions are highly valuable for the rapid construction of cyclic and polycyclic frameworks. For example, visible-light-driven [3+2] dipolar cycloadditions have been developed using an organic photocatalyst. rsc.org In these reactions, substrates like aziridines can be converted into reactive ylides through electron transfer processes, which then undergo cycloaddition with dipolarophiles such as alkenes. rsc.org This methodology could potentially be applied to this compound to generate complex heterocyclic structures.
Another relevant transformation is the [2+2] photocycloaddition, which can be facilitated by triplet sensitizers under visible light. bris.ac.uk Thioxanthone derivatives have been designed and used as effective triplet sensitizers for such reactions, demonstrating high productivity under blue light irradiation. bris.ac.uk
Intramolecular Transformations:
The presence of both an aryl bromide and an alkene within the same molecule makes this compound a prime candidate for intramolecular reactions. The intramolecular Heck reaction, a palladium-catalyzed cyclization, is a classic transformation for such substrates, leading to the formation of indane derivatives. nih.gov While typically thermally promoted, photocatalytic versions of Heck-type reactions are also an area of active research, offering potentially milder reaction conditions. Such a transformation would involve the photocatalytic generation of an aryl radical from the C-Br bond, followed by cyclization onto the tethered alkene.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Bromophenyl 2 Methyl 1 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 4-(2-Bromophenyl)-2-methyl-1-butene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region, a characteristic feature for substituted benzene (B151609) rings. The chemical shifts and coupling patterns are indicative of an ortho-substitution pattern. The vinyl protons of the butene chain are readily identifiable by their distinct chemical shifts, with the geminal protons on the terminal double bond showing characteristic splitting. The methyl group attached to the double bond appears as a singlet, while the allylic methylene (B1212753) protons and the benzylic methylene protons each exhibit unique signals, often as triplets or multiplets depending on the coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.55 - 7.09 | Multiplet |
| Vinyl CH₂ | 4.75 | Singlet |
| Methylene CH₂ | 2.80 | Triplet |
| Methylene CH₂ | 2.39 | Triplet |
| Methyl CH₃ | 1.78 | Singlet |
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in this compound. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. The quaternary carbon of the double bond and the carbon of the methyl group will also have characteristic chemical shifts. The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (C=C) | 145.0 |
| Aromatic C-Br | 140.5 |
| Aromatic CH | 132.8 - 127.5 |
| Vinyl CH₂ | 112.4 |
| Methylene CH₂ | 38.6 |
| Methylene CH₂ | 35.8 |
| Methyl CH₃ | 22.6 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the benzylic methylene protons and the allylic methylene protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire structure. For example, HMBC would show correlations from the benzylic protons to carbons in the aromatic ring and to the allylic carbon, and from the methyl protons to the quaternary and vinyl carbons of the butene moiety.
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display a series of absorption bands that act as a molecular fingerprint. Key expected absorptions include:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: The stretching of the carbon-carbon double bond in the butene chain would result in a sharp band around 1650 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: The out-of-plane bending of the vinyl C-H bonds would give rise to a strong band around 910 cm⁻¹.
C-Br stretching vibration: A band in the lower frequency region of the spectrum, typically around 650-550 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene C-H Stretch | 3080 |
| Alkane C-H Stretch | 2960 - 2850 |
| C=C Stretch (Alkene) | 1650 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| Alkene C-H Bend | 910 |
| C-Br Stretch | 650 - 550 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong signals in Raman spectra. For this compound, the C=C double bond stretch and the symmetric breathing modes of the aromatic ring are expected to be particularly strong and well-defined in the Raman spectrum, providing confirmatory evidence for these structural features. The C-Br stretch would also be observable in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₃Br, HRMS provides an exact mass, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is calculated to be 224.02007 Da. uni.lu
HRMS analysis also involves the observation of various adduct ions, which are formed through the association of the analyte molecule with other ions present in the mass spectrometer's source. The predicted m/z values for several common adducts of this compound are valuable for its unambiguous identification.
Table 1: Predicted HRMS Adducts of this compound
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 225.02735 |
| [M+Na]⁺ | 247.00929 |
| [M+NH₄]⁺ | 242.05389 |
| [M+K]⁺ | 262.98323 |
Data sourced from PubChem. uni.lu
These precise mass measurements are crucial for confirming the elemental formula and, by extension, the molecular identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves to separate the compound from any impurities or byproducts from a reaction mixture. brjac.com.br The retention time of the compound as it passes through the GC column is a characteristic property under specific analytical conditions. Following separation, the compound is introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification.
The mass spectrum generated by GC-MS reveals a fragmentation pattern that is unique to the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom and cleavage at the benzylic position or along the butene chain. Analyzing these fragments helps to piece together the compound's structure. For instance, the presence of a prominent peak corresponding to the loss of a bromine atom (M-Br)⁺ would be a strong indicator of the compound's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound—the brominated benzene ring and the carbon-carbon double bond—are responsible for its absorption of UV light. The benzene ring exhibits characteristic π → π* transitions, which are typically observed in the UV region. The presence of the bromine atom and the alkyl substituent on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands and may also affect their intensity. The isolated double bond of the butene moiety would have a π → π* transition at a shorter wavelength, potentially overlapping with the aromatic absorptions.
Integration of Spectroscopic Data for Comprehensive Structural Determination
The definitive structural elucidation of this compound relies on the synergistic integration of data from various spectroscopic techniques. youtube.comnumberanalytics.com The process begins with HRMS, which establishes the precise molecular formula. nih.gov This information provides the foundational piece of the puzzle.
UV-Vis spectroscopy complements this by confirming the presence of the aromatic ring and the double bond through their characteristic electronic transitions. nih.gov While other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for a complete structural analysis by providing detailed information on the carbon-hydrogen framework and functional groups, the data from MS and UV-Vis are vital for confirming the molecular weight and the nature of the electronic system. nd.edu By combining the information from these methods, a confident and comprehensive structural determination of this compound can be achieved.
In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the compound this compound are not publicly available at this time. The requested in-depth analysis, covering specific quantum chemical calculations and mechanistic modeling, does not appear in published research, preventing the creation of a detailed article based on the provided outline.
While general information regarding the basic properties of this compound, such as its molecular formula (C11H13Br) and structure, is available from chemical suppliers and databases like PubChem, dedicated studies on its electronic structure, reactivity, and reaction mechanisms are absent from the current body of scientific literature. uni.luchemicalbook.com
Computational chemistry is a powerful tool for understanding molecular properties and behavior. Methodologies like Density Functional Theory (DFT) are frequently used to investigate the molecular geometry and electronic properties of organic compounds, including bond lengths, bond angles, and the distribution of electron density, which dictates reactivity. nih.govresearchgate.net Similarly, Ab initio molecular orbital theory provides a framework for analyzing electronic states and energy levels from first principles. nih.gov These methods are also employed to predict spectroscopic parameters, offering theoretical counterparts to experimental data from techniques like NMR or IR spectroscopy. researchgate.net
It is important to note that computational studies have been conducted on analogous or related structures containing a bromophenyl group. nih.govresearchgate.netnih.govrsc.orgresearchgate.net These studies provide insights into the electronic effects of the bromine substituent and the phenyl ring on various chemical scaffolds. However, due to the strict requirement to focus solely on this compound, the findings from these related but distinct molecules cannot be extrapolated to construct the specified article.
Computational and Theoretical Investigations of 4 2 Bromophenyl 2 Methyl 1 Butene
Mechanistic Modeling of Reactions Involving 4-(2-Bromophenyl)-2-methyl-1-butene
Catalytic Cycle Investigations
The most probable reaction pathway for this compound is a palladium-catalyzed intramolecular Heck reaction, a powerful method for constructing cyclic compounds. wikipedia.orgorganicreactions.orgresearchgate.net Computational studies, typically using Density Functional Theory (DFT), are crucial for elucidating the intricate steps of the catalytic cycle and determining the reaction's feasibility and potential outcomes. nih.govrsc.orgfrontiersin.orgrsc.org
The investigation would focus on the following key stages of the generally accepted neutral catalytic cycle: wikipedia.orgprinceton.edu
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (the C-Br bond) to a low-valent palladium(0) catalyst, such as Pd(PPh₃)₂. This step forms a square planar palladium(II) intermediate. Computational models would calculate the activation energy for this step, which is often rate-determining. nih.gov
Migratory Insertion (Cyclization): The pendant alkene group then coordinates to the palladium(II) center. This is followed by migratory insertion of the alkene into the palladium-carbon bond, which forms the new carbon-carbon bond and closes the ring. This step is the crucial cyclization event. Theoretical calculations would explore the transition state geometry and energy barrier for this step. A key point of investigation would be the regioselectivity of the insertion, specifically whether a 5-exo-trig or 6-endo-trig cyclization is favored. For this substrate, a 5-exo-trig cyclization would lead to a five-membered ring containing a quaternary carbon center, a common and favored pathway in such reactions. princeton.edudivyarasayan.org
β-Hydride Elimination: After the ring is formed, the resulting alkylpalladium intermediate undergoes β-hydride elimination to form a palladium-hydride species and the cyclized alkene product. Computational models would analyze the possible β-hydrogens available for elimination and predict the most likely product isomer.
Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated by the reductive elimination of HBr, typically facilitated by a base present in the reaction mixture.
| Catalytic Cycle Step | Description | Key Computational Insight |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Activation energy barrier; stability of the Pd(II) intermediate. |
| Migratory Insertion | Intramolecular insertion of the alkene into the Aryl-Pd bond. | Transition state energy for 5-exo vs. 6-endo cyclization; prediction of regioselectivity. |
| β-Hydride Elimination | Elimination of a β-hydrogen to form the product alkene and a Pd-H species. | Energy barriers for elimination from different β-positions; prediction of product isomerism. |
| Catalyst Regeneration | Reductive elimination of HBr with a base to regenerate Pd(0). | Energetic feasibility of catalyst turnover. |
Molecular Electrophilicity and Reactivity Descriptors
Global reactivity descriptors, derived from DFT calculations, provide insight into the chemical reactivity and stability of a molecule. libretexts.org For this compound, these descriptors would help quantify the reactivity of the different functional sites—namely the electrophilic carbon of the C-Br bond and the nucleophilic C=C double bond.
Key reactivity descriptors that would be investigated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO would likely be localized on the π-system of the alkene, while the LUMO would be associated with the σ* antibonding orbital of the C-Br bond.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (E_LUMO - E_HOMO).
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons.
Analyzing these descriptors would predict the ease of the oxidative addition step (related to the properties of the C-Br bond) and the nucleophilicity of the alkene for the migratory insertion step. While specific calculated values for this compound are not available in the surveyed literature, a theoretical study would produce the data shown in the table below.
| Reactivity Descriptor | Formula | Significance for Reactivity | Hypothetical Calculated Value |
| HOMO Energy (E_HOMO) | - | Electron-donating ability (nucleophilicity) | Value not available in literature |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability (electrophilicity) | Value not available in literature |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Kinetic stability, chemical hardness | Value not available in literature |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | Value not available in literature |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Resistance to charge transfer | Value not available in literature |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic power | Value not available in literature |
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape, or conformation, of this compound is critical for its reactivity, particularly in an intramolecular reaction where specific spatial arrangements are required for cyclization. A computational conformational analysis would identify the most stable conformers and the energy barriers to rotation around key single bonds.
The key flexible bonds in the molecule are:
The C-C bond connecting the bromophenyl ring to the butenyl side chain.
The C-C bonds within the butenyl chain.
Rotation around these bonds gives rise to various conformers. For the butene chain, analysis would focus on the dihedral angle between the two largest groups to identify gauche and anti conformations, similar to the analysis of butane. nih.gov The anti conformation, where the groups are furthest apart, is typically the most stable due to minimized steric strain. nih.gov
For the intramolecular Heck reaction to occur, the molecule must adopt a conformation that brings the alkene moiety into proximity with the palladium center after oxidative addition. This pre-cyclization conformation is crucial. Computational modeling would map the potential energy surface as a function of the key dihedral angles to determine the energy cost of achieving the required reactive conformation. A high energy barrier to reach this conformation could slow down or prevent the reaction.
Furthermore, because the migratory insertion step creates a new stereocenter, stereochemical considerations are paramount. The facial selectivity of the alkene insertion (i.e., whether the aryl-palladium group adds to one face of the double bond or the other) determines the stereochemistry of the product. Theoretical models can calculate the activation energies for addition to each face, predicting the diastereomeric or enantiomeric outcome of the reaction, especially if chiral ligands are used on the palladium catalyst. wikipedia.org
| Dihedral Angle of Interest | Description | Relevance to Cyclization |
| C(Aryl)-C(Aryl)-C(α)-C(β) | Rotation of the side chain relative to the phenyl ring. | Influences the initial positioning of the alkene for coordination to the metal center. |
| C(α)-C(β)-C(γ)-C(δ) | Conformation of the butenyl chain. | Determines the reach of the alkene and the steric hindrance around the reactive site. |
Applications of 4 2 Bromophenyl 2 Methyl 1 Butene in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
The unique combination of an aryl halide and an alkene within the same molecule renders 4-(2-Bromophenyl)-2-methyl-1-butene a potent and versatile intermediate in the synthesis of complex organic molecules. The 2-bromophenyl group serves as a handle for numerous palladium-catalyzed cross-coupling reactions, while the 2-methyl-1-butene (B49056) moiety can participate in a wide array of addition and cyclization reactions.
This dual reactivity allows for sequential or tandem reactions to build molecular complexity rapidly. For instance, the aryl bromide can undergo coupling reactions such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations to introduce new carbon or nitrogen substituents. wikipedia.orgwikipedia.orgwikipedia.org Subsequently, the alkene can be transformed, or the order of operations can be reversed. This flexibility is paramount in the strategic design of multi-step syntheses of natural products and pharmaceutical agents. chim.itnih.gov
Construction of Diverse Heterocyclic and Carbocyclic Scaffolds
A significant application of this compound is in the construction of fused ring systems through intramolecular cyclization reactions. The intramolecular Heck reaction is a particularly powerful method for this purpose, enabling the formation of both carbocycles and heterocycles. wikipedia.orgprinceton.edusemanticscholar.org
Depending on the reaction conditions and the length of the tether between the aryl halide and the alkene, different ring sizes can be formed. wikipedia.org In the case of this compound, an intramolecular Heck reaction would be expected to proceed via a 6-exo-trig cyclization, a favored pathway, to generate a six-membered ring fused to the benzene (B151609) ring. This process leads to the formation of substituted tetralin derivatives. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgprinceton.edu
Furthermore, by introducing a nucleophile into the substrate before cyclization, this strategy can be adapted to synthesize heterocyclic scaffolds. For example, if the bromine is first substituted with an amine or alcohol, subsequent intramolecular cyclization involving the alkene can lead to the formation of nitrogen- or oxygen-containing heterocycles. organic-chemistry.orgrsc.orgresearchgate.net
| Reaction Type | Reactant Derivative | Resulting Scaffold | Significance |
|---|---|---|---|
| Intramolecular Heck Reaction | This compound | Substituted Tetralin | Core structure in various natural products and bioactive molecules. |
| Palladium-Catalyzed Carbonylative Cyclization | This compound with CO | Chromane derivatives | Important class of oxygen-containing heterocycles. nih.gov |
| Intramolecular Amination/Cyclization | N-substituted derivative | Tetrahydroquinoline derivatives | Common motif in pharmaceuticals. |
Preparation of Highly Functionalized Organic Building Blocks
The distinct reactivity of the two functional groups in this compound allows for their selective transformation to prepare a variety of highly functionalized organic building blocks.
Transformations at the Aryl Bromide:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can introduce a new aryl, heteroaryl, or vinyl group at the 2-position of the phenyl ring. wikipedia.orglibretexts.org
Sonogashira Coupling: Palladium and copper co-catalyzed coupling with a terminal alkyne installs an alkynyl group, a versatile handle for further transformations like click chemistry or conversion to other functional groups. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, leading to substituted anilines. wikipedia.orglibretexts.orgorganic-chemistry.org
Transformations at the Alkene:
Dihydroxylation: The terminal alkene can be converted into a vicinal diol using reagents like osmium tetroxide or potassium permanganate. libretexts.orglibretexts.org This introduces two hydroxyl groups with syn-stereochemistry.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide, a valuable intermediate for ring-opening reactions with various nucleophiles.
Hydroboration-Oxidation: This two-step process would convert the alkene into a primary alcohol with anti-Markovnikov regioselectivity.
| Reaction | Functional Group Targeted | Reagents | Product Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide | R-B(OH)₂, Pd catalyst, base | Biaryl or Aryl-alkene |
| Sonogashira Coupling | Aryl Bromide | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne |
| Buchwald-Hartwig Amination | Aryl Bromide | Amine, Pd catalyst, base | Aryl-amine |
| Dihydroxylation | Alkene | OsO₄ (cat.), NMO | Vicinal Diol |
| Epoxidation | Alkene | m-CPBA | Epoxide |
| Hydroboration-Oxidation | Alkene | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
Stereoselective Synthesis Utilizing the Butene Moiety
The prochiral nature of the double bond in the 2-methyl-1-butene moiety opens avenues for stereoselective synthesis, allowing for the introduction of new stereocenters with high control. This is particularly important in the synthesis of chiral drugs and natural products.
Sharpless Asymmetric Dihydroxylation: This powerful reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) to achieve the enantioselective synthesis of vicinal diols. wikipedia.orgwikipedia.orgnih.gov The choice of the chiral ligand dictates which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the resulting diol. wikipedia.org
Sharpless Asymmetric Epoxidation: While typically applied to allylic alcohols, related methods for the asymmetric epoxidation of unfunctionalized alkenes can be employed to create a chiral epoxide from the butene moiety.
Asymmetric Hydroboration: The use of chiral boranes, such as those derived from α-pinene (e.g., Ipc₂BH), can lead to the enantioselective formation of an alcohol after the oxidation step. nih.gov
The chiral diols and alcohols produced from these reactions are highly valuable intermediates. The hydroxyl groups can be further functionalized or used to direct the stereochemical outcome of subsequent reactions, providing a powerful tool for the assembly of complex, stereochemically rich molecules. nih.govscispace.com
Exploration of Biological and Materials Science Relevance for 4 2 Bromophenyl 2 Methyl 1 Butene
Investigation of Potential Biological Activities
The presence of a bromophenyl group in the structure of 4-(2-Bromophenyl)-2-methyl-1-butene has led to investigations into its potential biological activities. Halogenated compounds, particularly those containing bromine, are known to exhibit a wide range of biological effects, and this has spurred research into the possible antimicrobial and anticancer properties of this and related molecules.
Antimicrobial and Anticancer Research
While specific studies on the antimicrobial and anticancer properties of this compound are not extensively available in publicly accessible, non-commercial literature, the broader class of brominated aromatic compounds has shown promise in these areas. Research on various bromophenol derivatives has indicated potential anticancer activities. uni.lursc.org Similarly, other compounds containing a bromophenyl moiety have been investigated for their antibacterial properties. nih.gov The bromine atom can enhance the lipophilicity of a molecule, potentially aiding its transport across cell membranes, and can participate in halogen bonding, which can be important for binding to biological targets. The specific biological activity of this compound itself, however, remains an area requiring further dedicated research to establish any definitive antimicrobial or anticancer effects.
Drug Development Contexts
In the context of drug development, this compound is primarily considered a synthetic intermediate. Its structure provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The bromo- and alkene-functionalized structure allows for a variety of chemical modifications. For instance, the aryl bromide can participate in cross-coupling reactions, a powerful tool in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The butene chain can also be functionalized through various addition and oxidation reactions. While not a drug itself, its role as a building block is crucial for the exploration of new chemical entities with potential biological activities.
Utility in Advanced Materials Science
The unique combination of an aromatic ring, a halogen, and an alkene in this compound makes it a candidate for applications in materials science, particularly in the synthesis of polymers and specialty chemicals.
Precursor for Polymer Synthesis
The vinyl group in this compound suggests its potential use as a monomer in polymerization reactions. While specific studies on the homopolymerization of this exact monomer are not readily found in the literature, the polymerization of similar substituted butene and styrene (B11656) monomers is a well-established field. For example, the polymerization of other butene derivatives, such as 4-methyl-1-pentene, is known to produce polymers with interesting properties. pearson.com
The presence of the bromophenyl group could impart specific properties to a resulting polymer, such as increased refractive index, flame retardancy, and a higher glass transition temperature. Furthermore, the bromine atom serves as a functional handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. Research on the copolymerization of bromo-substituted monomers with other monomers like styrene has been conducted, demonstrating the feasibility of incorporating such units into polymer chains. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net
Development of Specialty Chemicals and Functional Materials
As a chemical intermediate, this compound can be used to synthesize a variety of specialty chemicals and functional materials. The reactivity of the aryl bromide allows for its use in the synthesis of more complex organic molecules through reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating materials with specific electronic, optical, or thermal properties.
The butene side chain can also be chemically modified. For example, oxidation of the double bond could lead to the formation of diols or epoxides, which are valuable precursors for various functional materials, including resins and cross-linking agents. The combination of these reactive sites makes this compound a versatile building block for the development of new materials with tailored functionalities.
Future Research Avenues and Methodological Challenges for 4 2 Bromophenyl 2 Methyl 1 Butene
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of 4-(2-bromophenyl)-2-methyl-1-butene presents notable challenges, particularly in achieving precise regiochemical control. The ortho-substitution pattern on the phenyl ring is difficult to obtain due to steric hindrance from the adjacent alkyl chain. Future research must focus on developing novel synthetic strategies that overcome these limitations to improve both efficiency and selectivity.
Emerging strategies could involve advanced catalytic systems. While traditional methods like Suzuki-Miyaura cross-coupling are viable, exploring the use of cost-effective and robust nickel-based catalysts could offer a more sustainable alternative. mdpi.com Furthermore, developing direct C-H activation or arylation methods could provide a more atom-economical route to aryl-substituted alkenes, bypassing the need for pre-functionalized starting materials. researchgate.net Another promising avenue is the use of directed ortho-metalation, where a directing group is used to steer the bromination specifically to the ortho position, mitigating the issue of steric hindrance.
A comparative analysis of potential synthetic routes highlights the trade-offs that future research aims to address:
| Method | Potential Advantages | Key Challenges & Research Focus |
| Directed Ortho-Metalation | High regioselectivity for ortho-bromination. | Requires installation and removal of directing groups; developing catalytic versions. |
| Advanced Cross-Coupling | Modular and precise bond formation; tolerance of functional groups. | High cost and sensitivity of some catalysts (e.g., palladium); developing air- and moisture-stable nickel catalysts. mdpi.com |
| C-H Arylation | High atom economy; simplifies starting materials. | Achieving high regioselectivity; overcoming steric hindrance; catalyst development. researchgate.net |
| Flow Chemistry | Enhanced safety, heat management, and scalability; improved selectivity. | High initial investment; optimization of flow parameters for specific reactions. mdpi.com |
Future work should aim to refine these methods to develop a scalable, high-yield, and cost-effective synthesis for this compound, enabling its broader use in research and industry.
Deeper Mechanistic Understanding of Complex Transformations
The reactivity of this compound is dictated by the interplay between the ortho-bromo substituent and the 2-methyl-1-butene (B49056) moiety. The bromine atom's electron-withdrawing nature and its capacity as a leaving group in cross-coupling reactions, combined with the steric effects of the methyl group on the alkene, influence regioselectivity and reaction kinetics. However, a detailed mechanistic understanding of its transformations is largely unexplored.
Future research should focus on elucidating the mechanisms of key reactions. For instance, in palladium-catalyzed cross-coupling reactions, understanding how the ortho-substituent affects the rates of oxidative addition, transmetalation, and reductive elimination is crucial for optimizing reaction conditions. Evidence from related vinyl-lead compounds suggests that reactions at the double bond could proceed through unstable vinyl cation intermediates, a pathway that warrants investigation for this compound. researchgate.net
Key areas for mechanistic investigation include:
Kinetic Studies: Performing kinetic analysis of cross-coupling and addition reactions to determine the energetic barriers and the influence of the ortho-bromo and alkene methyl groups.
Intermediate Trapping: Designing experiments to trap and characterize transient intermediates, such as organometallic complexes or carbocationic species. researchgate.net
Isotopic Labeling: Using isotopic labeling to trace the pathways of atoms during complex rearrangements or cyclization reactions.
A deeper mechanistic insight will allow for more rational control over reaction outcomes, enabling the selective synthesis of desired products and minimizing the formation of unwanted isomers.
Development of Sustainable and Green Chemistry Approaches for Synthesis and Reactions
Traditional organic synthesis often relies on volatile and hazardous solvents and expensive catalysts. A significant future challenge is to develop green and sustainable methods for the synthesis and subsequent reactions of this compound. This aligns with the broader goal of reducing the environmental impact of chemical manufacturing. mdpi.com
One major avenue of research is the replacement of hazardous solvents. For example, a patented process for the bromination of a similar compound, 2-methyl-2-phenylpropanoic acid, successfully uses an aqueous medium, avoiding chlorinated solvents like carbon tetrachloride. google.compatsnap.com Adapting such aqueous methods for the synthesis of this compound could significantly improve its environmental profile.
Other green chemistry approaches to be explored include:
Solvent-Free Reactions: Utilizing methods like mechanochemical grinding, where reactions are carried out in the solid state, can eliminate the need for solvents entirely, reduce waste, and sometimes lead to shorter reaction times. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproducts. rasayanjournal.co.in
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, which can enhance selectivity and safety, especially for potentially exothermic reactions. This technology also facilitates solvent recovery and recycling. mdpi.com
Recyclable Catalysts: Developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused would improve the atom economy and cost-effectiveness of synthetic processes. mdpi.com
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can become more economically viable and environmentally benign.
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental research. For a molecule like this compound, integrating advanced computational techniques represents a significant opportunity to address key methodological challenges.
A primary application is in predicting reaction selectivity. For instance, computational studies have already suggested that in electrophilic bromination reactions, electron-donating groups on an alkene can direct the incoming bromine to the para position on the phenyl ring instead of the sterically hindered ortho position. Applying Density Functional Theory (DFT) and other quantum mechanical methods can provide deeper insights into the transition state energies for different pathways, allowing researchers to predict the most likely products and devise strategies to favor the desired isomer.
Future computational research should focus on:
Predictive Reaction Modeling: Simulating entire reaction pathways to predict yields, identify potential byproducts, and optimize conditions (temperature, catalyst, solvent) before extensive lab work is undertaken.
Spectroscopic Prediction: Calculating properties like NMR chemical shifts, infrared frequencies, and mass spectrometry fragmentation patterns to aid in the characterization and identification of the compound and its reaction products. Public databases already provide some predicted data, such as collision cross-sections for mass spectrometry. uni.lu
Structure-Activity Relationship (SAR) Modeling: If this compound is explored as a scaffold for new materials or pharmaceuticals, computational docking and QSAR studies could predict its binding affinity to biological targets or its electronic properties, guiding the design of more potent or effective derivatives. nih.gov
The synergy between computational modeling and experimental work will be crucial for overcoming existing challenges and unlocking the full potential of this chemical building block.
Exploration of Undiscovered Applications in Interdisciplinary Fields
Currently, this compound is primarily recognized as an intermediate for organic synthesis, with potential use in creating pharmaceuticals and agrochemicals. However, its unique structure, which combines a reactive alkene and a functionalizable aryl bromide, suggests that its applications could extend into various interdisciplinary fields. Future research should actively explore these undiscovered potentials.
Materials Science: The presence of a vinyl group makes it a candidate monomer for polymerization. Research could focus on synthesizing novel polymers with unique properties. The bromo-phenyl group could be retained for post-polymerization modification or leveraged for its effect on the polymer's refractive index, thermal stability, or flame-retardant properties. These materials could find applications in advanced coatings, specialty plastics, or organic electronics.
Medicinal Chemistry: The aryl bromide moiety is a common feature in many biologically active compounds and serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions. This compound could serve as a starting scaffold for the synthesis of new libraries of drug-like molecules. Future work could involve using it to build molecules targeted at specific biological pathways implicated in diseases like cancer or neurodegenerative disorders. nih.gov
Agrochemicals: Beyond its role as a simple intermediate, the specific combination of the bromophenyl group and the butene chain could be explored for intrinsic biological activity. Screening this compound and its simple derivatives for herbicidal, insecticidal, or fungicidal properties could lead to the discovery of new agrochemical leads.
The exploration of these applications will require a collaborative, interdisciplinary approach, bringing together synthetic chemists, polymer scientists, pharmacologists, and materials scientists to fully investigate the potential held within this versatile chemical structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
